molecular formula C21H22N2O7 B11021395 Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11021395
M. Wt: 414.4 g/mol
InChI Key: QOPIYOBMIOXEDS-UHFFFAOYSA-N
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Description

Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate: is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate typically involves multiple stepsThe final step involves the esterification of the isophthalate moiety under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan and piperidine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Dimethyl 5-({[1-(3-benzodioxolyl)-4-piperidyl]carbonyl}amino)isophthalate
  • Dimethyl 5-({[1-(2-furyl)-4-quinolinyl]carbonyl}amino)isophthalate
  • Dimethyl 5-({[5-methyl-2-furyl)carbonyl]amino)isophthalate

Comparison: Dimethyl 5-({[1-(2-furylcarbonyl)-4-piperidyl]carbonyl}amino)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

dimethyl 5-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H22N2O7/c1-28-20(26)14-10-15(21(27)29-2)12-16(11-14)22-18(24)13-5-7-23(8-6-13)19(25)17-4-3-9-30-17/h3-4,9-13H,5-8H2,1-2H3,(H,22,24)

InChI Key

QOPIYOBMIOXEDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C(=O)OC

Origin of Product

United States

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